molecular formula C₁₃H₂D₈Cl₂O₂ B1164060 Dichlorophen-d8

Dichlorophen-d8

Cat. No.: B1164060
M. Wt: 277.17
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorophen-d8 (C6D8Cl2O) is a deuterated analog of dichlorophen (C6H4Cl2O), a chlorinated phenolic compound. It is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its isotopic stability and minimal interference with non-deuterated analytes . The substitution of eight hydrogen atoms with deuterium in its structure enhances its utility in quantitative analyses by providing distinct spectral signatures . While dichlorophen itself is a precursor or impurity in chlorophenol synthesis , the deuterated form is critical for tracing environmental and biological samples with high precision .

Properties

Molecular Formula

C₁₃H₂D₈Cl₂O₂

Molecular Weight

277.17

Synonyms

2,2’-Methylenebis[4-chlorophenol-d8;  2,2’-Dihydroxy-5,5’-dichloro-_x000B_diphenylmethane-d8;  2,2’-Methylenebis[4-chlorophenol]-d8;  4,4’-Dichloro-2,2’-methylenediphenol-d8;  5,5’-Dichloro-2,2’-dihydroxy-_x000B_diphenylmethane-d8;  Anthiphen-d8;  Antifen-d8;  Bis(2-hy

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Dichlorophen-d8 belongs to the broader class of chlorophenols, which share a benzene ring substituted with hydroxyl (-OH) and chlorine groups. Key comparisons include:

Compound Chemical Formula Molecular Weight Chlorine Positions Deuterium Substitution Primary Applications Toxicity (LD50, Rat Oral) Key References
This compound C6D8Cl2O 195.03 g/mol 2,4- or 2,6-positions* 8 H → D substitutions Internal standard for GC-MS/LC-MS/MS Not reported
2,4-Dichlorophenol C6H4Cl2O 163.00 g/mol 2,4-positions None Pesticide intermediate, disinfectant 580 mg/kg
2,3-Dichlorophenol C6H4Cl2O 163.00 g/mol 2,3-positions None Organic synthesis, herbicide production 1,270 mg/kg
Pentachlorophenol C6HCl5O 266.34 g/mol 2,3,4,5,6-positions None Wood preservative, biocide 27 mg/kg

*Exact chlorine positions for this compound depend on the parent compound’s isomer.

Key Distinctions

  • Isotopic Labeling: this compound’s deuterium substitution reduces matrix effects in mass spectrometry, unlike non-deuterated chlorophenols .
  • Toxicity: Non-deuterated chlorophenols (e.g., 2,4-DCP, pentachlorophenol) exhibit well-documented toxicity, including endocrine disruption and carcinogenicity .
  • Environmental Persistence: Chlorophenols like pentachlorophenol bioaccumulate and resist degradation , whereas this compound is typically used in controlled laboratory settings, minimizing ecological exposure .

Deuterated vs. Non-Deuterated Chlorinated Compounds

  • Meclizine-d8 (C24D8ClN3·2HCl): A deuterated antihistamine used similarly as an internal standard. Unlike this compound, it contains a piperazine ring and methylbenzyl groups .
  • 1,2-Dichloroethane-d4 : A deuterated aliphatic solvent. This compound’s aromatic structure offers distinct fragmentation patterns in mass spectrometry .

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